![molecular formula C14H22N2O B14497876 2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol CAS No. 63791-81-1](/img/structure/B14497876.png)
2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol is a complex organic compound that belongs to the class of piperidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol typically involves multi-step organic reactions. One common method includes the alkylation of 2,5-dimethylpiperidine with 4-bromopyridine under basic conditions, followed by reduction and subsequent hydroxylation to introduce the hydroxyl group at the 4-position of the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: 2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-one.
Reduction: 2,5-Dimethyl-1-[2-(piperidin-4-yl)ethyl]piperidin-4-ol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol involves its interaction with specific molecular targets. The pyridine moiety can interact with various receptors or enzymes, potentially modulating their activity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpiperidine: Lacks the pyridine moiety, making it less versatile in receptor interactions.
4-(2-Pyridyl)piperidine: Lacks the methyl groups, potentially altering its pharmacokinetic properties.
2,5-Dimethyl-1-[2-(pyridin-3-yl)ethyl]piperidin-4-ol: Similar structure but with the pyridine moiety at a different position, which may affect its binding properties.
Uniqueness
2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
63791-81-1 |
|---|---|
Formule moléculaire |
C14H22N2O |
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
2,5-dimethyl-1-(2-pyridin-4-ylethyl)piperidin-4-ol |
InChI |
InChI=1S/C14H22N2O/c1-11-10-16(12(2)9-14(11)17)8-5-13-3-6-15-7-4-13/h3-4,6-7,11-12,14,17H,5,8-10H2,1-2H3 |
Clé InChI |
HGMLUNRQUBJRPF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(CN1CCC2=CC=NC=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
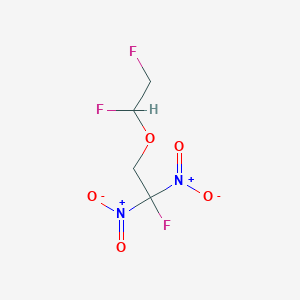
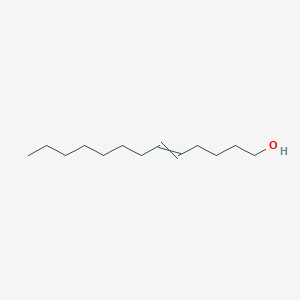
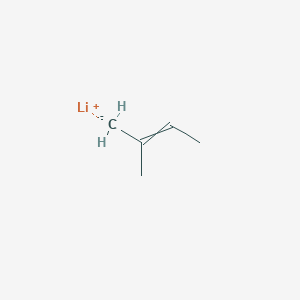
![5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione](/img/structure/B14497810.png)

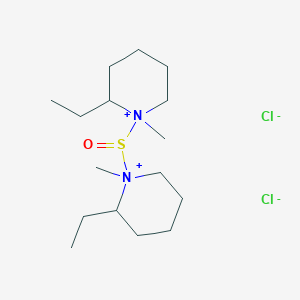
![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B14497824.png)
![2(3H)-Furanone, 3-[1-[(4-chlorophenyl)amino]ethylidene]dihydro-, (Z)-](/img/structure/B14497841.png)
![3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one](/img/structure/B14497850.png)
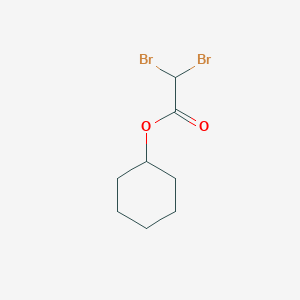
![N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine](/img/structure/B14497869.png)
